(2-Bromo-5-methylpyridin-4-yl)boronic acid
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Overview
Description
(2-Bromo-5-methylpyridin-4-yl)boronic acid is a boronic acid derivative with a bromine atom and a methyl group on the pyridine ring. This compound is of interest in organic synthesis due to its utility in various chemical reactions, particularly in cross-coupling reactions.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of 2-bromo-5-methylpyridine with a boronic acid derivative under suitable conditions.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts and specific solvents to facilitate the reaction.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form the corresponding boronic ester or reduction to form the corresponding boronic acid derivative.
Common Reagents and Conditions:
Palladium Catalyst: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Solvents: Organic solvents such as toluene or dimethylformamide (DMF) are often used.
Temperature: Reactions are typically conducted at elevated temperatures to facilitate the coupling process.
Major Products Formed:
Biphenyl Derivatives: Resulting from Suzuki-Miyaura cross-coupling reactions.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
(2-Bromo-5-methylpyridin-4-yl)boronic acid is widely used in scientific research due to its versatility in organic synthesis:
Chemistry: It is a key reagent in cross-coupling reactions, which are essential for constructing complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The compound exerts its effects through its participation in cross-coupling reactions. The mechanism involves the formation of a palladium complex, followed by the transfer of the boronic acid group to the aryl halide, resulting in the formation of a new carbon-carbon bond.
Molecular Targets and Pathways Involved:
Palladium Catalyst: Facilitates the formation of the palladium complex.
Aryl Halide: The electrophile in the cross-coupling reaction.
Comparison with Similar Compounds
Phenylboronic acid
2-Methoxy-5-pyridineboronic acid
3-Bromopyridineboronic acid
This compound's unique properties make it a valuable tool in organic synthesis, contributing to advancements in various scientific fields.
Properties
Molecular Formula |
C6H7BBrNO2 |
---|---|
Molecular Weight |
215.84 g/mol |
IUPAC Name |
(2-bromo-5-methylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C6H7BBrNO2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3,10-11H,1H3 |
InChI Key |
WSXBVBBLSHPNII-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1C)Br)(O)O |
Origin of Product |
United States |
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